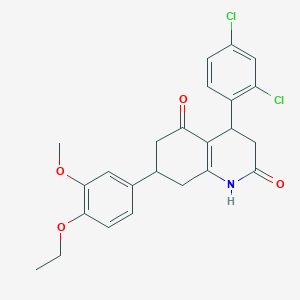

![molecular formula C17H22ClN3O2 B5555818 6-氯-4-[[2-(二甲氨基)乙基]氨基]-8-甲基-3-喹啉羧酸乙酯](/img/structure/B5555818.png)

6-氯-4-[[2-(二甲氨基)乙基]氨基]-8-甲基-3-喹啉羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives, including ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate, often involves complex reactions and methodologies. For instance, the use of ethyl anthranilates in HMPT at reflux temperature has been shown to prepare quinoline derivatives, indicating the diverse synthetic routes available for such compounds (Pedersen, 1977). Additionally, specific methods like the tandem addition-elimination-SNAr reaction have been employed to prepare quinolinecarboxylate esters, showcasing the variety of synthetic approaches (Bunce, Lee, & Grant, 2011).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is a critical area of study, with spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy being pivotal in characterizing these compounds. A study on a novel quinoline derivative synthesized provided insights into its molecular geometry, NBO, NLO, chemical reactivity, and thermodynamic properties through DFT and TDDFT methods, highlighting the importance of structural analysis in understanding the compound's properties (Fatma, Bishnoi, & Verma, 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, revealing their complex chemical behavior. For example, the Vilsmeier-Haack reaction has been utilized in synthesizing novel quinoline derivatives, with specific reactions revealing distinctive chemical behaviors under different conditions (Ibrahim, Hassanin, Abbas, & Badran, 2013). These reactions not only expand the chemical repertoire of quinoline derivatives but also pave the way for synthesizing new compounds with potentially useful properties.

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. Although specific studies on the physical properties of ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate are scarce, the general understanding of quinoline derivatives suggests that these properties are influenced by the compound's molecular structure and substituents.

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including reactivity, potential as proton sponges, and interaction with various chemical agents, are significant for their applications in chemistry and pharmaceuticals. For instance, the synthesis of quinoline proton sponges indicates the unique chemical properties that can be harnessed for specific applications (Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015).

科学研究应用

合成和细胞毒活性

喹啉衍生物已被合成并测试了对各种癌细胞系的细胞毒活性。例如,苯并[b][1,6]萘啶的酰胺衍生物对鼠白血病、刘易斯肺癌和人 Jurkat 白血病细胞系表现出有效的细胞毒性,一些化合物的 IC50 值低于 10 nM (Deady 等,2003)。这些发现突出了喹啉衍生物在开发新的抗癌剂中的潜力。

杂环化学

喹啉衍生物在合成复杂杂环化合物中作为关键中间体。例如,2,4-双(二甲氨基)喹啉的合成是通过 HMPT 诱导的邻氨基苯甲酸酯环化实现的,展示了喹啉衍生物在杂环化学中的多功能性 (Pedersen,1977)。

光伏应用

喹啉衍生物在制造有机-无机光电二极管器件中也找到了应用。研究了 4H-吡喃并[3,2-c]喹啉衍生物的光伏特性,表明它们由于其良好的电学特性和对光的敏感性而有可能用于光电二极管 (Zeyada 等,2016)。

属性

IUPAC Name |

ethyl 6-chloro-4-[2-(dimethylamino)ethylamino]-8-methylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O2/c1-5-23-17(22)14-10-20-15-11(2)8-12(18)9-13(15)16(14)19-6-7-21(3)4/h8-10H,5-7H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRMZOYLAQDXEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCCN(C)C)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

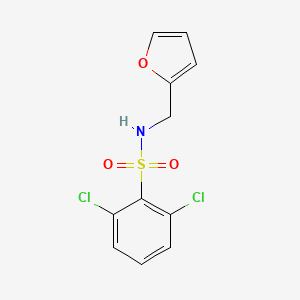

![2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline](/img/structure/B5555741.png)

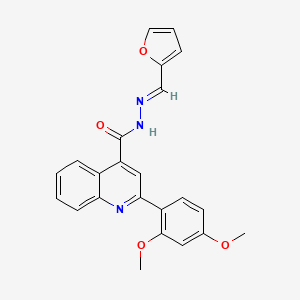

![6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5555744.png)

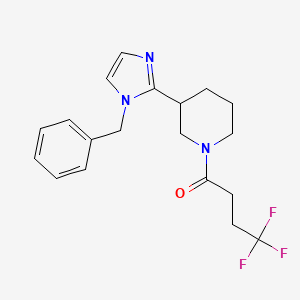

![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)

![1-(2-aminoethyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5555759.png)

![N-(4-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)

![{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5555778.png)

![N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5555785.png)

![6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B5555810.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxamide dihydrochloride](/img/structure/B5555821.png)

![N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine](/img/structure/B5555827.png)